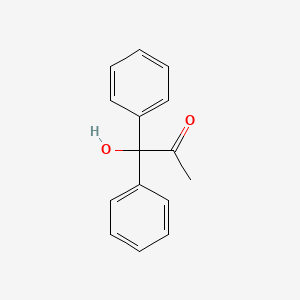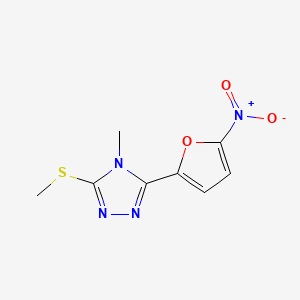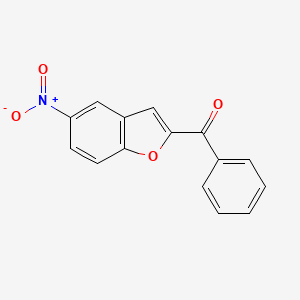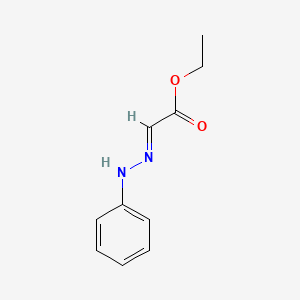![molecular formula C11H10Cl3FN4O3S B12001624 2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)
2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE typically involves multiple steps, including the introduction of fluorine, chlorine, and nitro groups into the molecular structure. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration: Introduction of the nitro group into the phenyl ring.
Fluorination: Incorporation of the fluorine atom into the acetamide structure.
Thiourea Formation: Reaction of the intermediate compounds with thiourea to form the thioureido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the thioureido group to sulfonyl derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen exchange reactions involving the fluorine and chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents such as chlorine gas or fluorine gas.
Major Products Formed
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different halogen atoms replacing the original ones.
科学研究应用
2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the nitro group may contribute to its reactivity and ability to form reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE
- 2-FLUORO-N-(2,2,2-TRICHLORO-1-(3-M-TOLYL-THIOUREIDO)-ETHYL)-ACETAMIDE
Uniqueness
2-FLUORO-N-(2,2,2-TRICHLORO-1-[3-(2-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-ACETAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents .
属性
分子式 |
C11H10Cl3FN4O3S |
|---|---|
分子量 |
403.6 g/mol |
IUPAC 名称 |
2-fluoro-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl3FN4O3S/c12-11(13,14)9(17-8(20)5-15)18-10(23)16-6-3-1-2-4-7(6)19(21)22/h1-4,9H,5H2,(H,17,20)(H2,16,18,23) |
InChI 键 |
SXQLZTJNLWGRIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)


![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)

